2-({4-[(4-Ethoxyphenyl)methyl]piperazin-1-yl}methyl)-4-methoxyphenol
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Overview
Description
2-({4-[(4-Ethoxyphenyl)methyl]piperazin-1-yl}methyl)-4-methoxyphenol is a complex organic compound featuring a piperazine ring substituted with ethoxy-benzyl and methoxy-phenol groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({4-[(4-Ethoxyphenyl)methyl]piperazin-1-yl}methyl)-4-methoxyphenol typically involves multiple steps. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts . Another approach involves the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions . These methods often require specific catalysts and controlled reaction environments to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve streamlined synthetic routes to minimize steps and reduce environmental impact. For example, the use of trifluoroacetic anhydride and boron trifluoride etherate as catalysts can facilitate efficient acylation reactions . These methods are designed to be scalable and environmentally friendly, making them suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-({4-[(4-Ethoxyphenyl)methyl]piperazin-1-yl}methyl)-4-methoxyphenol can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen-containing groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like bromine. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield phenolic derivatives, while substitution reactions could produce various substituted piperazines.
Scientific Research Applications
2-({4-[(4-Ethoxyphenyl)methyl]piperazin-1-yl}methyl)-4-methoxyphenol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: It can be used in the study of enzyme interactions and receptor binding.
Industry: It can be used in the production of materials with specific properties, such as polymers or coatings
Mechanism of Action
The mechanism of action of 2-({4-[(4-Ethoxyphenyl)methyl]piperazin-1-yl}methyl)-4-methoxyphenol involves its interaction with molecular targets such as enzymes or receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets. The specific pathways involved depend on the biological context and the nature of the target .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other piperazine derivatives, such as:
- 4-(4-Ethoxy-benzyl)-piperidine
- 4-(3-Methoxy-benzyl)-piperidine
- 4-(2-Methoxy-benzyl)-piperidine hydrochloride
Uniqueness
What sets 2-({4-[(4-Ethoxyphenyl)methyl]piperazin-1-yl}methyl)-4-methoxyphenol apart is its specific substitution pattern, which imparts unique chemical and biological properties. This makes it particularly valuable for applications requiring precise molecular interactions and specific functional group arrangements .
Properties
CAS No. |
6117-65-3 |
---|---|
Molecular Formula |
C21H28N2O3 |
Molecular Weight |
356.5 g/mol |
IUPAC Name |
2-[[4-[(4-ethoxyphenyl)methyl]piperazin-1-yl]methyl]-4-methoxyphenol |
InChI |
InChI=1S/C21H28N2O3/c1-3-26-19-6-4-17(5-7-19)15-22-10-12-23(13-11-22)16-18-14-20(25-2)8-9-21(18)24/h4-9,14,24H,3,10-13,15-16H2,1-2H3 |
InChI Key |
XADYZQGTLGAUNC-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)CN2CCN(CC2)CC3=C(C=CC(=C3)OC)O |
Canonical SMILES |
CCOC1=CC=C(C=C1)CN2CCN(CC2)CC3=C(C=CC(=C3)OC)O |
Origin of Product |
United States |
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